Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide
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Overview
Description
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide typically involves the reaction of thiophene derivatives with chlorinated aromatic amines under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction might involve the use of palladium catalysts in a solvent like dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound might induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-3-ol, 3-(2-chlorophenyl)tetrahydro-, 1,1-dioxide
- Thiophene-3-ol, 3-(2,4-dimethoxyphenyl)tetrahydro-, 1,1-dioxide
Uniqueness
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
56799-39-4 |
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Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-(2-chloroanilino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H12ClNO3S/c11-7-3-1-2-4-8(7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
NAQFNWLMABSPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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